2,6-Dichloroheptan-4-ol
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Overview
Description
2,6-Dichloroheptan-4-ol is an organic compound characterized by a seven-carbon chain with chlorine atoms attached to the second and sixth carbons and a hydroxyl group attached to the fourth carbon. This compound is part of the class of chlorinated alcohols, which are known for their diverse chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloroheptan-4-ol can be achieved through various methods. One common approach involves the chlorination of heptan-4-ol. This reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For instance, starting with heptane, a series of controlled chlorination and hydroxylation reactions can be employed to introduce the chlorine atoms and hydroxyl group at the specified positions. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloroheptan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of heptan-4-ol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be used to replace chlorine atoms.
Major Products Formed:
Oxidation: Formation of 2,6-dichloroheptan-4-one or 2,6-dichloroheptanal.
Reduction: Formation of heptan-4-ol.
Substitution: Formation of 2,6-dihydroxyheptan-4-ol or 2,6-diaminoheptan-4-ol.
Scientific Research Applications
2,6-Dichloroheptan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving chlorinated alcohols and their effects on biological systems.
Medicine: Research into potential therapeutic applications, such as antimicrobial properties, is ongoing.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Dichloroheptan-4-ol involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. The chlorine atoms can influence the compound’s reactivity and its ability to penetrate cell membranes. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
2,6-Dichlorohexan-4-ol: Similar structure but with a six-carbon chain.
2,6-Dichlorooctan-4-ol: Similar structure but with an eight-carbon chain.
2,6-Dichlorobutan-4-ol: Similar structure but with a four-carbon chain.
Uniqueness: 2,6-Dichloroheptan-4-ol is unique due to its specific carbon chain length and the positioning of the chlorine atoms and hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
113569-09-8 |
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Molecular Formula |
C7H14Cl2O |
Molecular Weight |
185.09 g/mol |
IUPAC Name |
2,6-dichloroheptan-4-ol |
InChI |
InChI=1S/C7H14Cl2O/c1-5(8)3-7(10)4-6(2)9/h5-7,10H,3-4H2,1-2H3 |
InChI Key |
DKVCEQNCIARGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(C)Cl)O)Cl |
Origin of Product |
United States |
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